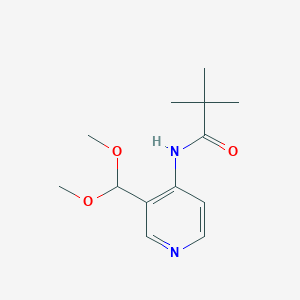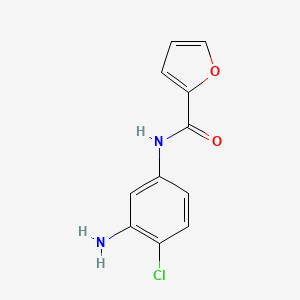
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide" is a chemical entity that may be related to various pyridine derivatives, which are known for their importance in pharmaceutical and medicinal chemistry. Pyridine derivatives, such as those mentioned in the provided papers, often exhibit a range of biological activities and are used in the synthesis of drugs and other bioactive molecules .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of related compounds like 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves multiple steps, including the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Similarly, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine involves the interaction of chlorophenyl-pyridinyl-propan-1-amine with thiourea in isopropanol medium .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as seen in the studies of various pyridine-based compounds . These structures can feature intermolecular interactions such as hydrogen bonds and π-interactions, which are crucial for the stability of the molecules in the solid state. For example, the tricationic pro-ligand N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide features strong N–H⋯O hydrogen bonds and is part of an 18-molecule aggregate in a 3-dimensional supramolecular synthon .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations that affect their photophysical properties. For instance, the enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide react with Ln(III) ions to form stable complexes, which exhibit luminescence properties . The reactivity of these compounds can be influenced by their molecular structure and the nature of substituents attached to the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, solubility, and thermal stability, are often determined using various analytical techniques. FTIR and Raman spectroscopy are used to study the vibrational modes of compounds like N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine . The solubility of polyamides containing pyridyl moieties in polar solvents is also a significant property, as it affects their processing and application potential . Thermal analysis techniques, such as thermal gravimetric analysis, provide insights into the thermal stability of these materials .
科学的研究の応用
Activation of Dioxygen by Non-Heme Iron Complexes
A study demonstrated the reaction of an iron(II) complex, supported by a ligand structurally related to N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide, with dioxygen. This reaction is significant for understanding the reductive activation of O2 in enzymatic systems, providing insights into biochemical processes involving iron complexes (Martinho, Blain, & Banse, 2010).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing heterocyclic compounds for various applications in pharmaceuticals and medicinal chemistry. Compounds structurally similar to this compound have been synthesized and characterized, highlighting their importance in drug development (Tayade, Shekar, & Shekar, 2012).
Antidepressant and Nootropic Agents
This compound-related compounds have been investigated for their potential as antidepressant and nootropic agents. This research provides insights into new therapeutic options for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Development of Heterocyclic Synthesis Techniques
Studies have developed techniques for synthesizing heterocyclic derivatives, including compounds related to this compound. These methods have broad applications in the synthesis of pharmaceuticals and other chemicals (Fadda, Etman, El-Seidy, & Elattar, 2012).
Leukotriene Synthesis Inhibition
Research involving compounds structurally similar to this compound has led to the development of inhibitors for leukotriene synthesis. These compounds have potential therapeutic applications in treating inflammatory conditions (Hutchinson et al., 2009).
Safety and Hazards
The safety information available indicates that “N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .
特性
IUPAC Name |
N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJUIOFXMILQJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592083 |
Source


|
| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824429-52-9 |
Source


|
| Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)






